molecular formula C16H22BNO3 B3070433 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester CAS No. 1003309-09-8

4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

Cat. No.: B3070433
CAS No.: 1003309-09-8
M. Wt: 287.2 g/mol
InChI Key: YYSWCEFASKJARU-UHFFFAOYSA-N
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Description

4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is a boronic ester compound that has gained significant attention in the field of organic chemistry. Boronic esters are known for their versatility and utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is particularly interesting due to its unique structure, which includes a pyrrolidinyl group and a phenylboronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to prevent the decomposition of the boronic ester. One common method involves heating the reaction mixture to reflux in toluene, followed by evaporation of the solvent .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and biological applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or cross-coupling reactions in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is unique due to the presence of the pyrrolidinyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such interactions are beneficial.

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-9-13(10-8-12)18-11-5-6-14(18)19/h7-10H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSWCEFASKJARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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